Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-9-10-17(14(2)11-13)21-27(23,24)19-16(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXBWVLCPFINEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfamoyl and phenyl groups. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the thiophene derivative with a sulfonamide reagent under controlled conditions.
Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in the pharmaceutical industry due to its potential as a drug candidate. Research indicates that compounds with similar structures exhibit biological activity against various targets, including:
- Anticancer Activity : Studies suggest that thiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The sulfamoyl group may enhance the compound's ability to combat bacterial infections, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may modulate inflammatory responses, offering potential therapeutic benefits in treating inflammatory diseases.
Organic Electronics
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exhibits promising electronic properties that make it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable thin films can enhance the performance of OLEDs.
- Organic Photovoltaics (OPVs) : The compound's electronic characteristics may improve charge transport and light absorption in solar cells.
Material Science
The stability and reactivity of this compound are explored for developing advanced materials:
- Conductive Polymers : The compound can be incorporated into polymer matrices to create materials with enhanced electrical conductivity.
- Catalytic Applications : Its unique functional groups allow it to act as a catalyst or catalyst precursor in various chemical reactions.
Chemical Properties and Reactions
The compound can undergo several chemical reactions, enhancing its utility in synthetic chemistry:
Types of Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate to yield sulfoxides or sulfones.
- Reduction : Reduction reactions with lithium aluminum hydride can produce thiols or amines.
- Substitution Reactions : It is capable of participating in nucleophilic or electrophilic substitutions depending on the reaction conditions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Thiols, amines |
| Substitution | Bromine, thionyl chloride | Halogenated products |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For example:
-
Synthesis and Biological Evaluation :
- A study synthesized the compound through a multi-step process involving the formation of the thiophene ring followed by the introduction of sulfamoyl and phenyl groups via controlled reactions. The synthesized compound was tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
-
Material Properties :
- Another research effort investigated the use of this compound in organic photovoltaics. The study reported improved efficiency and stability of solar cells when incorporating this compound into the active layer.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with molecular targets through various pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenyl and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Molecular Features
The compound’s closest analogs differ in substituents on the sulfamoyl group or the thiophene ring. Key comparisons include:
Key Observations :
- Steric Effects : The 2,4-dimethylphenyl group in the target compound likely reduces rotational freedom compared to morpholine () or carbamoyl () analogs, impacting binding interactions in biological systems.
- Solubility : Morpholine () and carbamoyl () groups may improve aqueous solubility relative to the hydrophobic 2,4-dimethylphenyl substituent in the target compound.
Functional Comparison with Sulfonylurea Herbicides
The sulfamoyl group in the target compound resembles sulfonylurea herbicides (), such as metsulfuron-methyl (C14H15N5O6S, MW 381.4). Key differences include:
- Core Structure : Sulfonylureas (e.g., metsulfuron-methyl) feature a triazine ring, whereas the target compound uses a thiophene backbone.
- Bioactivity : Triazine-based sulfonylureas inhibit acetolactate synthase (ALS) in plants. The thiophene analog may exhibit similar activity but with altered selectivity due to steric differences .
Research Implications and Gaps
- Crystallography : Structural data for the target compound could be refined using software like SHELXL (), which is widely used for small-molecule crystallography .
- Applications : The 2,4-dimethylphenyl group may confer herbicidal or antifungal properties, but empirical studies are needed to confirm this.
- Toxicity : Brominated analogs () may raise environmental concerns due to halogen persistence, whereas morpholine derivatives () could offer safer profiles.
Biological Activity
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound notable for its unique structural features, including a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 415.5 g/mol. Its structure features a methyl ester functional group, enhancing solubility and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19N1O4S2 |
| Molecular Weight | 415.5 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through multiple pathways:
- Hydrogen Bonding: The sulfamoyl group can form hydrogen bonds with biological molecules, influencing enzyme activity.
- π-π Interactions: The phenyl and thiophene rings can engage in π-π stacking interactions, which are crucial in modulating receptor activities.
These interactions may lead to significant biological effects, including potential anti-inflammatory and anti-cancer properties.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Anti-inflammatory Effects:
- Anticancer Properties:
- Tyrosinase Inhibition:
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the structure of sulfamoyl compounds can enhance their biological activity. For instance:
- Substituent Variations: Altering the position or type of substituents on the phenyl ring affects both reactivity and biological efficacy. Compounds with electron-donating groups generally exhibit increased potency due to enhanced interactions with target enzymes .
| Compound | Activity |
|---|---|
| This compound | Moderate anti-inflammatory activity |
| Analog with additional methoxy group | Enhanced tyrosinase inhibition |
| Analog with halogen substituents | Increased anticancer activity |
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Immunomodulatory Activity:
- Cell Viability Studies:
Q & A
Basic Research: What are the optimal synthetic routes for Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves sulfamoylation of a thiophene precursor using 2,4-dimethylphenylsulfamoyl chloride. Key steps include:
- Precursor Preparation : Start with methyl 4-phenylthiophene-2-carboxylate (CAS 106820-63-7, as per ) and introduce the sulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, NaH as base at 0–5°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor purity via TLC and HPLC.
- Yield Optimization : Improve yields by controlling stoichiometry (1.2 equivalents of sulfamoyl chloride) and avoiding hydrolysis of the ester group by maintaining low moisture .
Basic Research: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : Use - and -NMR to confirm sulfamoyl (-SONH-) and ester (-COOCH) groups. Compare chemical shifts with structurally similar compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, ).
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] expected ~430–440 Da) .
- Crystallography : Employ single-crystal X-ray diffraction (SHELX programs, ) to resolve structural ambiguities. Prepare crystals via slow evaporation in dichloromethane/hexane .
Advanced Research: How can mechanistic studies clarify competing pathways during sulfamoylation and esterification?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR to track sulfamoyl chloride consumption (disappearance of S=O stretch at ~1370 cm) and ester stability.
- Isotopic Labeling : Introduce -labeled methyl groups to trace ester hydrolysis side-reactions.
- Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare activation energies of sulfamoylation vs. ester cleavage, identifying steric effects from the 2,4-dimethylphenyl group .
Advanced Research: What crystallographic challenges arise when resolving disorder in the thiophene or sulfamoyl moieties?
Methodological Answer:
- Disorder Handling : For flexible sulfamoyl groups, refine occupancy ratios using SHELXL ( ). Apply restraints to bond lengths and angles based on similar structures (e.g., dinaphtho[1,3,2]dioxaphosphepin derivatives, ).
- Twinning : If twinning occurs (common in phenyl-rich systems), use TWINLAW in SHELXTL to deconvolute overlapping reflections .
Advanced Research: How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thiophene derivatives ().
- Assay Design :
- Enzyme Inhibition : Use fluorescence polarization (FP) assays with ATP-binding site probes.
- Cellular Uptake : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .
- SAR Studies : Modify the phenyl or sulfamoyl groups (e.g., replace 2,4-dimethylphenyl with halogenated analogs) to correlate structure with IC values.
Advanced Research: How to resolve contradictions in reported spectral data for sulfamoyl-thiophene derivatives?
Methodological Answer:
- Data Reconciliation : Cross-reference -NMR shifts with analogs (e.g., 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, ).
- Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d vs. CDCl) using published databases ( ).
- Dynamic Effects : Use VT-NMR (variable temperature) to identify conformational exchange broadening sulfamoyl proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
